molecular formula C16H16N5O7P B140458 [(2R,3S,5R)-5-(9-hydroxybenzimidazolo[2,1-f]purin-3-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate CAS No. 131759-78-9

[(2R,3S,5R)-5-(9-hydroxybenzimidazolo[2,1-f]purin-3-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate

Cat. No.: B140458
CAS No.: 131759-78-9
M. Wt: 421.3 g/mol
InChI Key: IMNFLUONUSPKDX-YNEHKIRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-2-naphthoic acid phenyl ester ([(2R,3S,5R)-5-(9-hydroxybenzimidazolo[2,1-f]purin-3-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate) is an organic compound with significant applications in various fields of science and industry. It is known for its unique chemical properties and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-naphthoic acid phenyl ester typically involves the esterification of 3-Hydroxy-2-naphthoic acid with phenol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of 3-Hydroxy-2-naphthoic acid phenyl ester follows similar principles but with optimized conditions for higher yield and purity. Continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-naphthoic acid phenyl ester undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into hydroquinones or other reduced forms.

    Substitution: The phenyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinones.

Scientific Research Applications

3-Hydroxy-2-naphthoic acid phenyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It serves as a probe in biochemical assays and as a precursor for biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Hydroxy-2-naphthoic acid phenyl ester exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-1-naphthoic acid phenyl ester
  • 4-Hydroxy-3-naphthoic acid phenyl ester
  • 3-Hydroxy-2-naphthoic acid methyl ester

Uniqueness

3-Hydroxy-2-naphthoic acid phenyl ester stands out due to its specific structural features, which confer unique reactivity and biological activity. Its phenyl ester group enhances its stability and solubility, making it more suitable for certain applications compared to its analogs.

Properties

CAS No.

131759-78-9

Molecular Formula

C16H16N5O7P

Molecular Weight

421.3 g/mol

IUPAC Name

[(2R,3S,5R)-5-(9-hydroxybenzimidazolo[2,1-f]purin-3-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate

InChI

InChI=1S/C16H16N5O7P/c22-5-12-11(28-29(24,25)26)4-13(27-12)21-6-17-14-15(21)18-7-20-10-2-1-8(23)3-9(10)19-16(14)20/h1-3,6-7,11-13,22-23H,4-5H2,(H2,24,25,26)/t11-,12+,13+/m0/s1

InChI Key

IMNFLUONUSPKDX-YNEHKIRRSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN4C3=NC5=C4C=CC(=C5)O)CO)OP(=O)(O)O

SMILES

C1C(C(OC1N2C=NC3=C2N=CN4C3=NC5=C4C=CC(=C5)O)CO)OP(=O)(O)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=CN4C3=NC5=C4C=CC(=C5)O)CO)OP(=O)(O)O

Synonyms

3'-hydroxy-1,N(6)-benzetheno-2'-deoxyadenosine 3'-phosphate
3-HNFAP

Origin of Product

United States

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